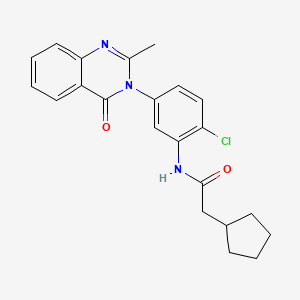![molecular formula C21H25FN2O5S2 B2813031 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-18-9](/img/structure/B2813031.png)
8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, a tosyl group, and a spiro[4.5]decane structure . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core, which is a type of spirocyclic compound. Spirocyclic compounds are characterized by two or more rings that share a single atom, in this case, an oxygen atom . The compound also contains a 4-fluoro-2-methylphenyl sulfonyl group and a tosyl group attached to the spirocyclic core .Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationship
A series of novel derivatives of 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane has been synthesized to explore their anticonvulsant activities. These studies aim to understand the structure–activity relationship for anticonvulsant efficacy, comparing compounds with variations in chemical structures to identify those with significant protective effects against seizures. This research has highlighted the potential of these compounds in developing new anticonvulsant drugs, indicating the importance of specific structural features for their pharmacological activity (Madaiah et al., 2012).
Fuel Cell Applications
Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, including derivatives of this compound, has demonstrated promising applications in fuel cells. These materials exhibit high proton conductivity and mechanical properties, making them suitable for use as proton exchange membranes in fuel cell technologies. The studies emphasize the role of molecular structure in achieving optimal performance, showcasing the potential of these compounds in sustainable energy applications (Bae et al., 2009).
Synthetic Methodologies
A convenient synthesis method for new 8-oxa-2-azaspiro[4.5]decane derivatives from commercially available reagents has been developed, promising for producing important biologically active compounds. This research contributes to the field of synthetic organic chemistry by providing a novel pathway for generating spirocyclic compounds, potentially useful in various pharmaceutical applications (Ogurtsov et al., 2020).
Proton Exchange Membranes for Fuel Cells
Investigations into comb-shaped poly(arylene ether sulfone)s as proton exchange membranes have revealed that sulfonated side-chain grafting units containing fluorophenyl groups, similar to this compound, show high proton conductivity. These materials are characterized by their suitability as polyelectrolyte membrane materials for fuel cell applications, highlighting the importance of sulfonation and molecular architecture in achieving high performance (Kim et al., 2008).
Molecular Structure Analysis
The detailed study of the relative configuration of spiro[4.5]decanes, including 1,4-diazaspiro[4.5]decanes and oxazaspiro[4.5]decanes, has provided insights into their stereochemistry through NMR and other spectroscopic methods. This research underscores the complexity of spirocyclic compounds' structural analysis and their relevance in understanding the properties and reactivities of these molecules (Guerrero-Alvarez et al., 2004).
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, investigation of its reactivity, and potential applications in various fields. Given its complex structure, it could serve as a useful starting point for the development of new compounds with unique properties .
Propriétés
IUPAC Name |
8-(4-fluoro-2-methylphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S2/c1-16-3-6-19(7-4-16)30(25,26)24-13-14-29-21(24)9-11-23(12-10-21)31(27,28)20-8-5-18(22)15-17(20)2/h3-8,15H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYDWGPBXFGFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbutanamide](/img/structure/B2812948.png)
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2812949.png)
![5-[(3-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2812950.png)


![4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2812954.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2812955.png)

![N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2812958.png)
![8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812961.png)

![N-(2,5-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2812965.png)
![Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2812970.png)
![Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate](/img/structure/B2812971.png)
